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molecular formula C8H12N2O2 B8616673 3-Cyclopropyl-6-methylpiperazine-2,5-dione

3-Cyclopropyl-6-methylpiperazine-2,5-dione

Cat. No. B8616673
M. Wt: 168.19 g/mol
InChI Key: VVUZLMZOKNWEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 3-cyclopropyl-6-methylpiperazine-2,5-dione but substituting methyl [(2-aminobutanoyl)amino](cyclopropyl)acetate hydrochloride and making non-critical variations provided the title compound as a solid: 1H NMR (DMSO-d6) δ 0.29-0.48, 0.79-1.20, 1.69, 3.20, 3.93, 8.05.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl [(2-aminobutanoyl)amino](cyclopropyl)acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2NC(=O)C(C)NC2=O)CC1.Cl.[NH2:14][CH:15]([CH2:27][CH3:28])[C:16]([NH:18][CH:19]([CH:24]1[CH2:26][CH2:25]1)[C:20](OC)=[O:21])=[O:17]>>[CH:24]1([CH:19]2[NH:18][C:16](=[O:17])[CH:15]([CH2:27][CH3:28])[NH:14][C:20]2=[O:21])[CH2:26][CH2:25]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1C(NC(C(N1)=O)C)=O
Step Two
Name
methyl [(2-aminobutanoyl)amino](cyclopropyl)acetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC(C(=O)NC(C(=O)OC)C1CC1)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1C(NC(C(N1)=O)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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